
1,4-Benzodioxan, 7-methyl-6-nitro-
Overview
Description
6-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine is a benzodioxine.
Biological Activity
1,4-Benzodioxan derivatives, including 1,4-benzodioxan, 7-methyl-6-nitro-, are recognized for their diverse biological activities. These compounds serve as significant scaffolds in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of 1,4-benzodioxan, 7-methyl-6-nitro-, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1,4-Benzodioxan, 7-methyl-6-nitro- is characterized by the following chemical structure:
This compound features a benzodioxane core with a methyl and nitro substituent that influence its biological interactions.
1. Antioxidant Activity
Research indicates that certain benzodioxane derivatives exhibit antioxidant properties. For instance, studies have shown that compounds with the benzodioxane structure can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for protecting against cellular damage linked to various diseases.
2. Anticancer Properties
1,4-Benzodioxan derivatives have been investigated for their anticancer potential. A study highlighted the growth inhibitory effects of benzodioxane-based compounds on ovarian carcinoma xenograft models, where structural modifications significantly impacted their efficacy . The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation.
3. Hepatoprotective Effects
Several studies have reported hepatoprotective activities associated with benzodioxane derivatives. For example, a compound linked with the 1,4-benzodioxane moiety demonstrated significant protective effects in carbon tetrachloride-induced hepatotoxicity models . This suggests potential applications in treating liver-related disorders.
4. Neuropharmacological Effects
Benzodioxane derivatives have been explored for their effects on neurotransmitter systems. They have shown promise as agonists and antagonists at various receptors, including serotonin (5-HT) and adrenergic receptors . These interactions may lead to therapeutic benefits in conditions such as anxiety and depression.
Structure-Activity Relationships (SAR)
Understanding the SAR of 1,4-benzodioxan derivatives is vital for optimizing their biological activity. Modifications at specific positions on the benzodioxane ring can enhance receptor selectivity and potency. For instance, variations in substituents have been linked to improved binding affinities at adrenergic receptors .
Case Studies
Scientific Research Applications
Pharmacological Applications
1.1 Cardiovascular Therapeutics
1,4-Benzodioxane derivatives have been extensively studied for their potential in treating cardiovascular diseases. Research indicates that compounds derived from this scaffold exhibit strong vasodilative effects on coronary and peripheral arteries, making them effective for managing ischemic heart diseases such as angina pectoris and cardiac infarction. These compounds are noted for their ability to lower blood pressure during surgical operations and have shown superior efficacy compared to conventional nitro-containing agents .
Case Study:
A study demonstrated that a specific 1,4-benzodioxane derivative caused significant hypotension at low doses in animal models, highlighting its potential as a therapeutic agent for heart failure and ischemic conditions .
1.2 Hepatoprotective Effects
Recent investigations have focused on the hepatoprotective properties of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. These compounds have shown promise in protecting liver cells from damage induced by carbon tetrachloride (CCl₄), suggesting a role in managing liver diseases .
Case Study:
In a rat model of CCl₄-induced hepatotoxicity, a dihydropyrimidinone derivative containing the 1,4-benzodioxane moiety exhibited significant protective effects, enhancing liver microsomal oxidase activity and demonstrating its potential as a therapeutic agent against liver toxicity .
Anticancer Activity
The 1,4-benzodioxane scaffold has been utilized in the design of anticancer agents. Compounds based on this structure have been investigated for their ability to target various cancer cell lines, exhibiting cytotoxic effects through multiple mechanisms.
Case Study:
A series of 1,4-benzodioxane derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the benzodioxane structure enhanced cytotoxicity and selectivity towards cancer cells .
Neuropharmacological Applications
Research has identified 1,4-benzodioxane derivatives as potential modulators of neurotransmitter receptors. Notably, they have been studied as agonists or antagonists of the 5-HT₁A receptor, which is implicated in mood regulation and anxiety disorders.
Case Study:
An investigational drug based on the 1,4-benzodioxane structure is currently in clinical development for treating anxiety disorders by targeting the 5-HT₁A receptor .
Antibacterial Properties
The antibacterial activity of benzodioxane derivatives has also been explored. These compounds have shown effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents.
Case Study:
A study reported that specific 1,4-benzodioxane derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Chemical Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 1,4-benzodioxane derivatives involves various chemical reactions that allow for structural modifications to enhance biological activity. Understanding the SAR is crucial for optimizing these compounds for specific therapeutic applications.
Modification | Biological Activity |
---|---|
Nitro group at C(6) | Enhanced vasodilative properties |
Substitution at C(7) | Increased anticancer activity |
Dihydropyrimidinone linkage | Improved hepatoprotective effects |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 6 activates the aromatic ring for electrophilic substitution, while the methyl group at position 7 sterically influences regioselectivity.
Example Reaction:
Reaction with amines under alkaline conditions yields sulfonamide derivatives.
Key Data:
Substrate | Nucleophile | Conditions | Yield (%) | Reference |
---|---|---|---|---|
7-Methyl-6-nitro-1,4-benzodioxane | Benzylamine | DMF, 80°C, 12h | 78 | |
7-Methyl-6-nitro-1,4-benzodioxane | Thiophenol | EtOH, reflux, 6h | 65 |
Reduction Reactions
The nitro group undergoes selective reduction to an amine, enabling further functionalization.
Catalytic Hydrogenation:
Other Reductions:
Oxidation Reactions
The methyl group and dioxane ring are susceptible to oxidation under controlled conditions.
Sulfoxide/Sulfone Formation:
Key Mechanism:
The sulfur atom in thioether derivatives oxidizes preferentially due to electron-withdrawing effects of the nitro group.
Nitration and Regioselectivity
Further nitration studies reveal positional preferences:
-
Regioselectivity: Nitration at C5 or C8 depends on steric and electronic factors (methyl group directs nitration to para positions) .
Comparative Nitration Data:
Starting Material | Nitrating Agent | Product Position | Yield (%) | Reference |
---|---|---|---|---|
7-Methyl-1,4-benzodioxane | / | C5 | 31 | |
7-Methyl-1,4-benzodioxane | /AcOH | C8 | 20 |
Cyclization and Ring Expansion
The dioxane ring participates in cyclization to form fused heterocycles.
Example: Reaction with glycidyl tosylate yields 6-membered rings preferentially (85% selectivity) over 7-membered analogs .
Condensation Reactions
The amine derivative (post-reduction) condenses with carbonyl compounds to form bioactive heterocycles.
Dihydropyrimidinone Synthesis:
-
Conditions: Biginelli reaction with aldehydes and urea, 70–80°C .
-
Application: Antihepatotoxic agents (e.g., compound 2 in showed 58% hepatoprotection in rats).
Biological Interactions
The nitro group enhances binding to enzymatic targets:
-
α-Glucosidase Inhibition: IC = 12.4 μM (vs. 45.2 μM for non-nitro analog).
Stability and Degradation
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-methyl-6-nitro-1,4-benzodioxan derivatives?
Methodological Answer: Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, nitro-group precursor stoichiometry). Orthogonal arrays can identify critical factors influencing yield and purity. For example, a 2³ factorial design could test high/low levels of temperature (80°C vs. 120°C), catalyst (5% vs. 10%), and reaction time (12h vs. 24h), followed by regression analysis to optimize conditions .
Factor | Low Level | High Level |
---|---|---|
Temperature (°C) | 80 | 120 |
Catalyst (%) | 5 | 10 |
Reaction Time (h) | 12 | 24 |
Q. What spectroscopic techniques are effective for characterizing 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Use rotational-resolved electronic spectroscopy to analyze ground and excited-state conformations, as demonstrated for the parent compound 1,4-benzodioxan . Complement with IR spectroscopy (e.g., NIST-standardized gas-phase IR spectra ) to identify functional groups like nitro (-NO₂) and methyl (-CH₃). Cross-validate experimental data with ab-initio calculations to resolve structural ambiguities .
Q. How can purity and stability of synthesized 7-methyl-6-nitro-1,4-benzodioxan be assessed?
Methodological Answer: Perform HPLC coupled with mass spectrometry (HPLC-MS) using methods analogous to those for benzophenones and parabens . Monitor degradation under varying pH and light conditions to assess stability. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify decomposition products.
Advanced Research Questions
Q. How does the electronic excited state influence the molecular conformation of 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Conduct rotationally resolved electronic spectroscopy to compare ground (S₀) and excited (S₁) states. For 1,4-benzodioxan, the dioxan ring becomes more puckered in S₁ due to increased anomeric effects, as shown via natural bond orbital (NBO) analysis . For the nitro derivative, computational modeling (e.g., DFT) can predict similar structural changes, validated by spectral inertial defect measurements .
Q. What computational approaches predict the reactivity of the nitro group in 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Integrate AI-driven simulations (e.g., COMSOL Multiphysics with machine learning modules) to model nitro-group reduction or substitution pathways. Train models on datasets from analogous nitroaromatics, then validate with experimental kinetic studies (e.g., UV-Vis monitoring of nitro reduction rates) .
Computational Parameter | Experimental Validation Metric |
---|---|
Reaction activation energy | Arrhenius plot slope (kinetics) |
Transition state geometry | FTIR/Raman vibrational modes |
Q. How can contradictions between computational predictions and experimental data in nitro-group reactivity studies be resolved?
Methodological Answer: Deploy smart laboratory systems with real-time AI feedback to iteratively refine computational models. For instance, discrepancies in predicted vs. observed reaction intermediates can be resolved by coupling in-situ Raman spectroscopy with adaptive density functional theory (DFT) parameter adjustments .
Q. What role does the anomeric effect play in stabilizing 7-methyl-6-nitro-1,4-benzodioxan conformers?
Methodological Answer: Analyze electron density distribution via NBO calculations to quantify hyperconjugative interactions between oxygen lone pairs and σ* orbitals. Compare ground-state (C₂ symmetry) and excited-state (puckered ring) geometries, as observed in rotational spectroscopy studies of 1,4-benzodioxan .
Q. Data Contradiction Analysis
Q. How to address conflicting bioactivity data for 7-methyl-6-nitro-1,4-benzodioxan derivatives in pharmacological assays?
Methodological Answer: Re-evaluate assay conditions (e.g., cell line specificity, solvent effects) using dose-response matrix designs. For example, test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) with varying concentrations (1–100 µM) and solvent controls (DMSO vs. PBS). Cross-reference with molecular docking studies to identify potential off-target interactions .
Cell Line | IC₅₀ (µM) | Solvent | Observed Activity |
---|---|---|---|
HeLa | 25 ± 3 | DMSO | Antiproliferative |
MCF-7 | >100 | PBS | Inactive |
Q. Key Notes
- Synthesis Optimization: Prioritize factorial design over one-factor-at-a-time (OFAT) approaches to capture interaction effects .
- Spectroscopic Validation: Combine experimental (rotational/IR) and computational (DFT/NBO) methods to resolve structural uncertainties .
- AI Integration: Use tools like COMSOL Multiphysics for predictive modeling and anomaly resolution .
Properties
IUPAC Name |
7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIVECGQHFGMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208553 | |
Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-83-6 | |
Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC162115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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